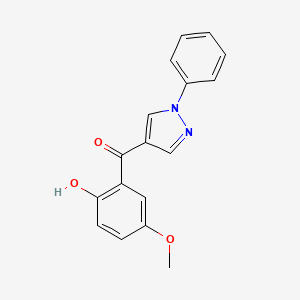

(2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone

Description

Properties

IUPAC Name |

(2-hydroxy-5-methoxyphenyl)-(1-phenylpyrazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-14-7-8-16(20)15(9-14)17(21)12-10-18-19(11-12)13-5-3-2-4-6-13/h2-11,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCPIJIUSJOOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368574 | |

| Record name | (2-Hydroxy-5-methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680813 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68430-94-4 | |

| Record name | (2-Hydroxy-5-methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 294.3 g/mol. The compound exhibits a unique structure that contributes to its biological activity, including hydroxyl and methoxy functional groups that enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. For instance:

- Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In particular, it exhibited an IC value of 3.79 µM against MCF7 (breast cancer) cells and 12.50 µM against SF-268 (brain cancer) cells .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the S phase, as evidenced by flow cytometry analyses .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, which suggests a mechanism for reducing inflammation .

Antimicrobial Activity

Antimicrobial studies indicate that the compound possesses notable antibacterial properties:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .

- Activity Spectrum : It was most effective against Staphylococcus aureus and Escherichia coli, showing complete bacterial death within 8 hours .

Case Studies

-

Anticancer Efficacy in Vivo

- A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent in cancer treatment.

- Synergistic Effects with Other Drugs

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: The 2-hydroxy-5-methoxyphenyl group in the target compound provides distinct hydrogen-bonding and steric effects compared to the 4-methoxyphenyl group in or the trichlorophenyl group in . The latter’s electron-withdrawing Cl substituents could reduce solubility but enhance electrophilic reactivity .

Dihydropyrazole () reduces ring strain and may enhance conformational flexibility, impacting binding affinity in medicinal applications .

Synthetic Considerations: Patent highlights challenges in synthesizing phenylpyrazole derivatives without isolating intermediates, suggesting that the target compound’s synthesis may require optimized purification steps . Steric hindrance in related indole methanones () underscores the importance of substituent positioning in spectroscopic characterization; similar effects may influence the target compound’s NMR or crystallographic data .

Computational and Analytical Tools :

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for synthesizing (2-Hydroxy-5-methoxyphenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione can react with phenylhydrazine in a mixture of glacial acetic acid and ethanol under reflux (4–7 hours) to form the pyrazole ring. Purification via silica gel chromatography and recrystallization in ethanol yields the final product. Key parameters include pH control, reagent stoichiometry, and temperature optimization to avoid side reactions like over-reduction or incomplete cyclization .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, O–H stretch at ~3200–3500 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm substitution patterns on the pyrazole and aryl rings. For instance, methoxy protons resonate at δ ~3.8–4.0 ppm, while hydroxyl protons appear as broad singlets (δ ~10–12 ppm) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., pyrazole and hydroxyphenyl rings at ~16–52°) and hydrogen-bonding networks (e.g., O–H···N interactions) .

Q. What are the primary challenges in achieving high-purity yields during synthesis?

- Methodological Answer :

- Byproduct Formation : Competing reactions, such as incomplete cyclization or oxidation of the hydroxyl group, require careful monitoring via TLC or HPLC.

- Purification : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively separates regioisomers. Recrystallization in ethanol or methanol further enhances purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

- Methodological Answer : X-ray diffraction reveals precise bond lengths, angles, and non-covalent interactions. For example, the title compound’s crystal structure shows intramolecular O–H···N hydrogen bonds (2.60–2.65 Å) stabilizing the planar pyrazole-hydroxyphenyl system. Dihedral angles between substituents (e.g., 48.97° between pyrazole and phenyl rings) influence π-π stacking and bioavailability .

Q. What strategies optimize structure-activity relationship (SAR) studies for enhanced biological activity?

- Methodological Answer :

- Substituent Modification : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the pyrazole 4-position enhances binding to biological targets like enzymes or receptors .

- Bioisosteric Replacement : Replacing the methoxy group with fluorine or ethoxy groups improves metabolic stability without compromising activity .

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or serotonin receptors .

Q. How do researchers address discrepancies between in vitro and in vivo biological activity data?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess solubility (logP), plasma protein binding, and metabolic stability using LC-MS/MS. For instance, methoxy and hydroxyl groups may reduce hepatic clearance but increase plasma half-life .

- Metabolite Identification : Incubate the compound with liver microsomes to detect active metabolites (e.g., demethylated or hydroxylated derivatives) .

- Dose-Response Optimization : Adjust dosing regimens in animal models to account for bioavailability limitations observed in vitro .

Q. What computational methods are used to predict reactivity and regioselectivity in derivatization?

- Methodological Answer :

- DFT Calculations : Determine frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the pyrazole C-4 position often shows higher electrophilicity .

- Molecular Dynamics (MD) Simulations : Model solvent effects and transition states to optimize reaction conditions (e.g., polar aprotic solvents like DMF favor SNAr reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.